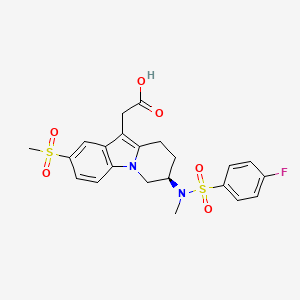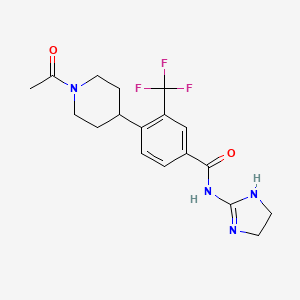![molecular formula C27H22ClNO5 B10860482 4-[4-[[2-(2-Benzoylphenoxy)acetyl]amino]-3-chlorophenyl]-2,2-dimethylbut-3-ynoic acid](/img/structure/B10860482.png)
4-[4-[[2-(2-Benzoylphenoxy)acetyl]amino]-3-chlorophenyl]-2,2-dimethylbut-3-ynoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of BI 2439 involves several steps, typically starting with the preparation of intermediate compounds The exact synthetic route and reaction conditions can vary, but generally, it involves the use of organic solvents and catalysts to facilitate the formation of the desired compound
Chemical Reactions Analysis
BI 2439 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives of BI 2439, while substitution reactions may result in the replacement of certain functional groups with others.
Scientific Research Applications
BI 2439 has been used extensively in scientific research, particularly in studies related to HIV. It serves as a negative control in experiments involving HIV non-nucleoside reverse transcriptase inhibitors, helping researchers understand the specificity and efficacy of potential therapeutic compounds . Additionally, BI 2439 may have applications in other areas of chemistry and biology, although these are less well-documented.
Mechanism of Action
The mechanism of action of BI 2439 involves its interaction with specific molecular targets. In the context of HIV research, BI 2439 is known to interact with the reverse transcriptase enzyme, although it does not inhibit its activity. This makes it a useful tool for studying the effects of other compounds that do inhibit reverse transcriptase .
Comparison with Similar Compounds
BI 2439 is similar to other compounds used in HIV research, such as BI 2540. BI 2439 is unique in that it serves as a negative control, meaning it does not exhibit the inhibitory effects seen with other compounds. This makes it valuable for validating the results of experiments and ensuring that observed effects are due to the compounds being tested and not other variables . Similar compounds include BI 2540 and other non-nucleoside reverse transcriptase inhibitors .
Properties
Molecular Formula |
C27H22ClNO5 |
|---|---|
Molecular Weight |
475.9 g/mol |
IUPAC Name |
4-[4-[[2-(2-benzoylphenoxy)acetyl]amino]-3-chlorophenyl]-2,2-dimethylbut-3-ynoic acid |
InChI |
InChI=1S/C27H22ClNO5/c1-27(2,26(32)33)15-14-18-12-13-22(21(28)16-18)29-24(30)17-34-23-11-7-6-10-20(23)25(31)19-8-4-3-5-9-19/h3-13,16H,17H2,1-2H3,(H,29,30)(H,32,33) |
InChI Key |
IGYMFEZFRPINTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#CC1=CC(=C(C=C1)NC(=O)COC2=CC=CC=C2C(=O)C3=CC=CC=C3)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


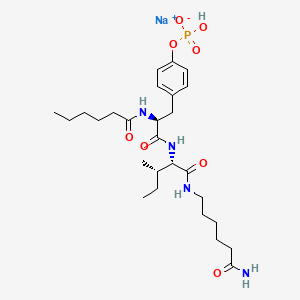
![3-[(2S,5S,8S,11S,14S,17S,20S,32R)-32-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-acetamido-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-20-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-amino-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]-14-(3-amino-3-oxopropyl)-5-[(4-hydroxyphenyl)methyl]-8-(1H-indol-3-ylmethyl)-11,20,32-trimethyl-17-(2-methylpropyl)-3,6,9,12,15,18,33-heptaoxo-1,4,7,10,13,16,19-heptazacyclotritriacont-24-en-2-yl]propanoic acid](/img/structure/B10860406.png)

![(3Z,12E)-3,12-Dimethyl-8-methylidene-6,18-dioxatricyclo[14.2.1.05,9]nonadeca-3,12,16(19)-triene-7,17-dione](/img/structure/B10860425.png)
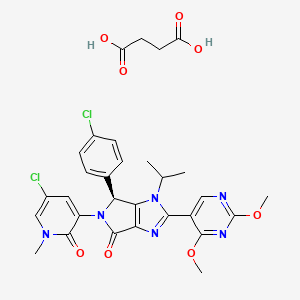
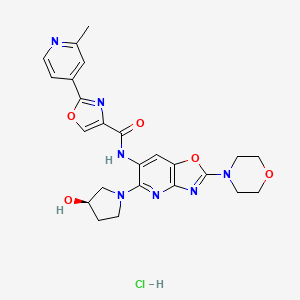

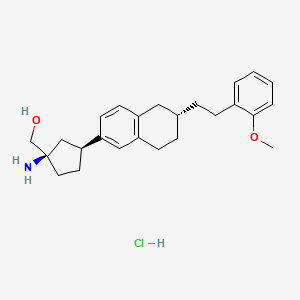
![(2-methylpyrimidin-4-yl)methyl (1R,5S)-6-[(2H-benzotriazole-5-carbonylamino)methyl]-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B10860450.png)
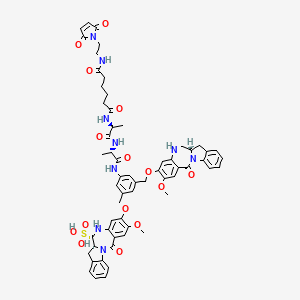
![(5R)-N-[4-(4-fluorophenoxy)phenyl]-5-(4-fluorophenyl)-7,8-dihydro-5H-1,6-naphthyridine-6-carboxamide](/img/structure/B10860454.png)
![N-[(2S)-4-cyclohexyl-1-[(1-methylsulfonylpiperidin-3-yl)amino]-1-oxobutan-2-yl]-4-[[(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)amino]methyl]benzamide](/img/structure/B10860464.png)
